molecular formula C11H9BrO3 B1376716 1-(3-Bromophenyl)-3-oxocyclobutane-1-carboxylic acid CAS No. 1342653-06-8

1-(3-Bromophenyl)-3-oxocyclobutane-1-carboxylic acid

Cat. No.: B1376716
CAS No.: 1342653-06-8
M. Wt: 269.09 g/mol
InChI Key: DLOZFXSVHTYQQM-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-3-oxocyclobutane-1-carboxylic acid is an organic compound characterized by a bromine atom attached to a phenyl ring, which is further connected to a cyclobutane ring with a carboxylic acid and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)-3-oxocyclobutane-1-carboxylic acid typically involves the following steps:

    Cyclobutane Formation: The cyclobutane ring can be synthesized via a [2+2] cycloaddition reaction involving an alkene and a ketene.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)-3-oxocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(3-Bromophenyl)-3-oxocyclobutane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3-Bromophenyl)-3-oxocyclobutane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The bromine atom and the carboxylic acid group play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways depend on the specific application and require further investigation.

Comparison with Similar Compounds

    1-(4-Bromophenyl)-3-oxocyclobutane-1-carboxylic acid: Similar structure but with the bromine atom at the para position.

    1-(3-Chlorophenyl)-3-oxocyclobutane-1-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.

    1-(3-Bromophenyl)-2-oxocyclobutane-1-carboxylic acid: Similar structure but with a different position of the ketone group.

Uniqueness: 1-(3-Bromophenyl)-3-oxocyclobutane-1-carboxylic acid is unique due to the specific positioning of the bromine atom and the ketone group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

1-(3-bromophenyl)-3-oxocyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO3/c12-8-3-1-2-7(4-8)11(10(14)15)5-9(13)6-11/h1-4H,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLOZFXSVHTYQQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC1(C2=CC(=CC=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1342653-06-8
Record name 1-(3-bromophenyl)-3-oxocyclobutane-1-carboxylic acid
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